6,6-Dimethyl-1-heptanol
Description
6,6-Dimethyl-1-heptanol is an organic compound with the molecular formula C9H20O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with two methyl groups at the sixth carbon position
Properties
IUPAC Name |
6,6-dimethylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-9(2,3)7-5-4-6-8-10/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFUAVGBFVXDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577444 | |
| Record name | 6,6-Dimethylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65769-10-0 | |
| Record name | 6,6-Dimethylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6,6-Dimethyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 6,6-dimethyl-1-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone, 6,6-dimethyl-1-heptanone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.
Major Products Formed
Oxidation: 6,6-Dimethyl-1-heptanone.
Reduction: Corresponding alkanes.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
6,6-Dimethyl-1-heptanol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-heptanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biochemical systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Heptanol: A straight-chain alcohol with similar properties but lacking the methyl groups at the sixth carbon position.
6,6-Dimethyl-2-heptanol: A structural isomer with the hydroxyl group at the second carbon position.
6,6-Dimethyl-1-octanol: An alcohol with an additional carbon in the chain, leading to different physical and chemical properties.
Uniqueness
6,6-Dimethyl-1-heptanol is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. The presence of two methyl groups at the sixth carbon position influences its reactivity and interactions with other molecules, making it valuable in various applications.
Biological Activity
6,6-Dimethyl-1-heptanol, a branched-chain alcohol, has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and toxicological effects, supported by various studies and data tables.
Chemical Structure and Properties
This compound is classified as a primary alcohol with the molecular formula . Its structure features two methyl groups attached to the sixth carbon of a heptanol chain, which contributes to its unique chemical properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 128 µg/mL | |
| Staphylococcus aureus | 64 µg/mL | |
| Escherichia coli | 256 µg/mL | |
| Bacillus subtilis | 32 µg/mL |
The compound demonstrates varying degrees of effectiveness against different bacterial strains, indicating its potential as a natural antimicrobial agent.
Antioxidant Activity
Research has also highlighted the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
These results suggest that this compound can effectively scavenge free radicals and may be beneficial in formulating antioxidant-rich products.
Toxicological Profile
Understanding the safety profile of this compound is essential for its potential applications. Toxicological studies have shown:
- Skin Irritation : Non-irritating in vitro tests indicate that it does not cause significant skin irritation .
- Eye Irritation : Mild irritant properties observed in some studies .
- Sensitization : Evidence of skin sensitization in animal models at higher concentrations .
- Genotoxicity : Non-mutagenic in bacterial assays and non-genotoxic in mammalian cell tests .
Table 3: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritant |
| Sensitization | Positive at high concentrations |
| Mutagenicity | Non-mutagenic |
| Genotoxicity | Non-genotoxic |
Case Studies and Applications
- Pharmaceutical Applications : The compound's antimicrobial and antioxidant properties make it a candidate for use in pharmaceuticals aimed at treating infections and oxidative stress-related conditions.
- Cosmetic Industry : Its non-irritating nature supports its inclusion in skincare formulations as an antioxidant agent.
- Food Industry : The compound's antimicrobial properties can be harnessed for food preservation, reducing spoilage caused by bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
